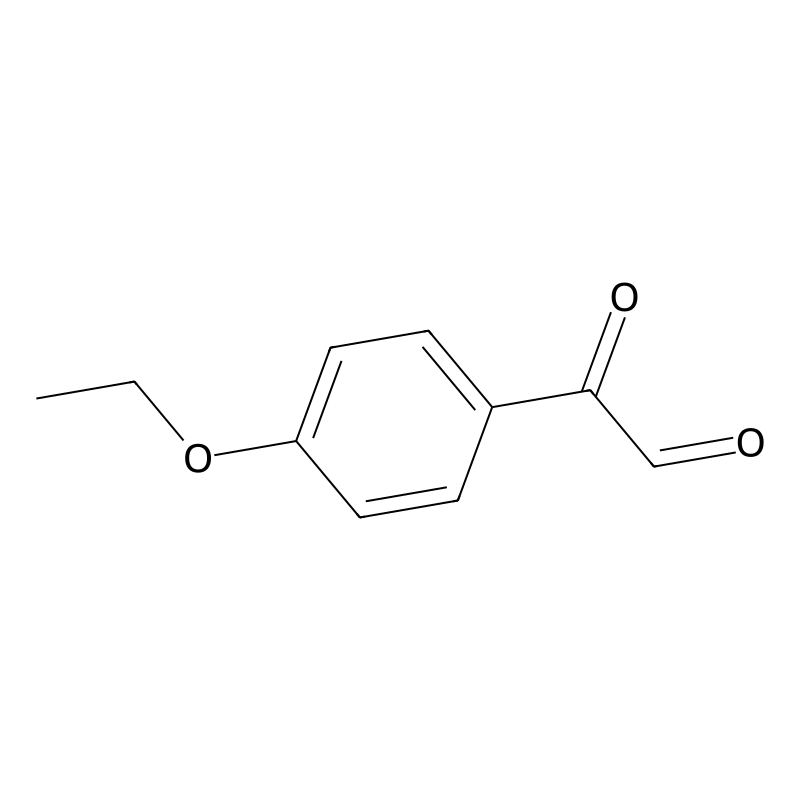

(4-Ethoxy-phenyl)-oxo-acetaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Applications:

- Organic synthesis: (4-Ethoxy-phenyl)-oxo-acetaldehyde can serve as a building block in the synthesis of more complex organic molecules. Its reactive aldehyde group allows for further functionalization through various reactions like aldol condensation, Wittig reaction, and reductive amination. These reactions can lead to the creation of diverse organic compounds with potential applications in pharmaceuticals, materials science, and other fields.

- Medicinal chemistry: The presence of the ethoxy and aldehyde functionalities in (4-Ethoxy-phenyl)-oxo-acetaldehyde suggests its potential as a starting material for the development of new drugs. By modifying the molecule's structure, researchers might explore its potential for various therapeutic activities, requiring further investigation and testing [].

- Material science: Aromatic aldehydes like (4-Ethoxy-phenyl)-oxo-acetaldehyde can be used as precursors for the synthesis of polymers with specific properties. These polymers may find applications in various fields, including electronics, optoelectronics, and drug delivery systems. However, further research is needed to explore the feasibility and potential functionalities of polymers derived from (4-Ethoxy-phenyl)-oxo-acetaldehyde.

(4-Ethoxy-phenyl)-oxo-acetaldehyde, with the chemical formula C11H12O3, features an ethoxy group attached to a phenyl ring and an oxo group adjacent to an acetaldehyde functional group. This structure allows for various reactivity patterns typical of carbonyl compounds, particularly in nucleophilic and electrophilic reactions .

- Nucleophilic Addition: The carbonyl carbon can be attacked by nucleophiles, leading to the formation of alcohols or other derivatives.

- Condensation Reactions: It can undergo condensation with amines or other nucleophiles to form imines or related compounds.

- Keto-Enol Tautomerism: The compound can exist in equilibrium between its keto and enol forms, with the keto form being more stable under normal conditions .

Research indicates that (4-Ethoxy-phenyl)-oxo-acetaldehyde exhibits significant biological activity. It has been studied for its potential roles in:

- Antimicrobial Properties: Some studies suggest it may inhibit the growth of certain bacterial strains.

- Anti-inflammatory Effects: It has been noted for potential anti-inflammatory actions in various biological assays .

- Cell Differentiation: The compound has shown effects on monocyte to macrophage differentiation, indicating potential applications in immunology .

Several synthetic routes have been developed for (4-Ethoxy-phenyl)-oxo-acetaldehyde:

- Condensation Reactions: A common method involves the reaction of 4-ethoxybenzaldehyde with acetylacetone under acidic conditions to yield the desired compound.

- Oxidation Processes: The oxidation of corresponding alcohols or aldehydes can also lead to the formation of (4-Ethoxy-phenyl)-oxo-acetaldehyde.

- Rearrangement Reactions: Certain rearrangements involving phenolic compounds can yield this compound as well .

The unique structure and properties of (4-Ethoxy-phenyl)-oxo-acetaldehyde lend it various applications:

- Pharmaceuticals: Due to its biological activity, it may serve as a precursor or active ingredient in drug formulations.

- Organic Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules.

- Research Tool: Its effects on cellular processes make it valuable for research in biochemistry and pharmacology .

Interaction studies focus on how (4-Ethoxy-phenyl)-oxo-acetaldehyde interacts with biological systems:

- Enzyme Inhibition: Investigations have shown that it may inhibit certain enzymes involved in metabolic pathways.

- Receptor Binding: Studies suggest potential interactions with specific cellular receptors, indicating its role in modulating biological responses .

Similar Compounds: Comparison with Other Compounds

(4-Ethoxy-phenyl)-oxo-acetaldehyde shares structural similarities with several other compounds. Here are notable comparisons:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 4-Hydroxyphenylacetaldehyde | Similar phenyl ring | Contains a hydroxyl group instead of ethoxy |

| 3-Methoxyphenylacetaldehyde | Similar backbone | Has a methoxy group which alters reactivity |

| 2-Ethoxybenzaldehyde | Similar ethoxy group | Lacks the ketone functionality |

While these compounds share some structural characteristics, (4-Ethoxy-phenyl)-oxo-acetaldehyde's unique combination of functional groups gives it distinct reactivity and biological properties .

The synthesis of (4-ethoxy-phenyl)-oxo-acetaldehyde often begins with functionalization of the aromatic ring through chloromethylation followed by oxidation. A notable approach involves the reaction of 4-ethoxyphenol with dimethylformamide and phosphorus oxychloride under Vilsmeier-Haack conditions to introduce a formyl group. This method leverages the electrophilic aromatic substitution mechanism, where the in situ-generated Vilsmeier reagent (a chloro-iminium intermediate) facilitates formylation at the para position relative to the ethoxy group. Subsequent oxidation of the formyl intermediate to the α-ketoaldehyde structure is achieved using mild oxidizing agents such as dimethyl sulfoxide (DMSO) in the presence of hydrobromic acid (HBr).

A critical advancement in this domain involves the use of selenium dioxide (SeO₂) for the oxidation of 4-ethoxyacetophenone to yield (4-ethoxy-phenyl)-oxo-acetaldehyde. This method, while effective, requires careful control of reaction conditions to avoid over-oxidation to carboxylic acid derivatives. Comparative studies highlight that DMSO-HBr systems offer superior selectivity (85–92% yield) compared to traditional SeO₂-based protocols (70–78% yield).

Table 1: Oxidation methods for synthesizing (4-ethoxy-phenyl)-oxo-acetaldehyde

| Method | Reagents | Temperature (°C) | Yield (%) | Selectivity |

|---|---|---|---|---|

| DMSO-HBr oxidation | DMSO, HBr, H₂O | 80–85 | 89 | High |

| Selenium dioxide | SeO₂, AcOH | 100–110 | 73 | Moderate |

| Kornblum oxidation | DMSO, K₂CO₃ | 25–30 | 68 | Low |

Catalytic Approaches for Selective Functionalization

Transition-metal catalysis has emerged as a powerful tool for the selective functionalization of (4-ethoxy-phenyl)-oxo-acetaldehyde. Palladium-catalyzed cross-coupling reactions enable the introduction of aryl or alkyl groups at the α-position of the aldehyde moiety. For instance, Suzuki-Miyaura coupling with arylboronic acids in the presence of Pd(PPh₃)₄ and potassium carbonate affords biaryl derivatives with retention of the ketoaldehyde functionality.

Acid-catalyzed condensations are equally significant. The use of p-toluenesulfonic acid (p-TSA) in aqueous media promotes Knoevenagel adduct formation between (4-ethoxy-phenyl)-oxo-acetaldehyde and active methylene compounds such as malononitrile, yielding α,β-unsaturated carbonyl intermediates. These intermediates serve as precursors for heterocyclic frameworks, including furans and pyridines, through cyclization reactions.

Key catalytic systems:

- Pd-based catalysts: Enable C–C bond formation without disrupting the oxo-acetaldehyde group.

- Brønsted acids (e.g., p-TSA): Facilitate condensation and cyclization reactions in eco-friendly solvents like water.

Deprotection Techniques in β-Lactam Synthesis

The ethoxy group in (4-ethoxy-phenyl)-oxo-acetaldehyde often serves as a protective moiety during β-lactam synthesis. Deprotection is typically achieved via acid-mediated cleavage. For example, treatment with hydrobromic acid in acetic acid removes the ethoxy group, yielding a free phenol intermediate that undergoes subsequent lactamization.

Recent innovations include the use of phenolic solvents (e.g., m-cresol) under mild conditions to preserve acid-sensitive β-lactam rings. This method avoids harsh reagents like trifluoroacetic acid, which can degrade the lactam structure.

Deprotection pathways: